molecular formula C3H8O2 B8614606 1-Methoxyethanol

1-Methoxyethanol

Cat. No.: B8614606
M. Wt: 76.09 g/mol
InChI Key: GEGLCBTXYBXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyethanol is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 76.09 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Esterification Reactions

1-Methoxyethanol reacts with carboxylic acids under acidic catalysis to form esters. The mechanism involves:

  • Protonation of the carbonyl oxygen of the acid.

  • Nucleophilic attack by the hydroxyl group of this compound.

  • Elimination of water to yield the ester .

For example, reaction with acetic acid produces methyl glycol acetate:
CH₃COOH + CH₃OCH₂CH₂OHH⁺CH₃COOCH₂CH₂OCH₃ + H₂O\text{CH₃COOH + CH₃OCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{CH₃COOCH₂CH₂OCH₃ + H₂O}

This reaction is critical in synthesizing plasticizers and solvents.

Acetal Formation

In the presence of aldehydes/ketones and acid catalysts, this compound forms acetals. A notable example is its reaction with formaldehyde to produce 1,1-dimethoxyethane :
CH₂O + 2 CH₃OCH₂CH₂OHH⁺CH₂(OCH₂CH₂OCH₃)₂ + H₂O\text{CH₂O + 2 CH₃OCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{CH₂(OCH₂CH₂OCH₃)₂ + H₂O}

The mechanism proceeds via hemiacetal intermediates, with acid facilitating both addition and dehydration steps.

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) convert this compound to aldehydes or ketones. For instance, oxidation may yield methoxyacetaldehyde (CH₃OCH₂CHO) . The reaction pathway depends on the oxidizer strength and reaction conditions.

Thermal Decomposition

High-temperature pyrolysis studies reveal two primary pathways :

  • Bond Fission : Cleavage of the C–O bond to form methanol and vinyl alcohol.

  • H-Atom Transfer : 1,3-H shift producing methoxyethene (CH₂=CHOCH₃) and ethylene glycol.

Computational data (CBS-QB3/G3 methods) suggest the 1,3-H transfer is kinetically favored at lower temperatures, while bond fission dominates above 800 K .

Table 1: Key Pyrolysis Pathways and Activation Energies

Reaction PathwayActivation Energy (kcal/mol)Primary Products
1,3-H Transfer62.3Methoxyethene + H₂O
C–O Bond Cleavage68.9Methanol + Vinyl Alcohol

Reactions with Strong Bases and Reducing Agents

This compound reacts with alkali metals (e.g., Na, K) to generate hydrogen gas :
2 CH₃OCH₂CH₂OH + 2 Na2 CH₃OCH₂CH₂ONa + H₂↑\text{2 CH₃OCH₂CH₂OH + 2 Na} \rightarrow \text{2 CH₃OCH₂CH₂ONa + H₂↑}

It also participates in reduction reactions with agents like LiAlH₄, though products depend on the specific conditions.

Polymerization Initiation

The compound can initiate polymerization of isocyanates and epoxides due to its hydroxyl group, forming polyurethanes or epoxy resins . This property is leveraged in industrial coatings and adhesives.

Properties

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

1-methoxyethanol

InChI

InChI=1S/C3H8O2/c1-3(4)5-2/h3-4H,1-2H3

InChI Key

GEGLCBTXYBXOJA-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the most preferred embodiment of the present invention, equimolar quantities of sodium methoxyethyl sulfate and oleyl alcohol are reacted in the presence of catalytic quantities of sulfuric acid at ambient temperature to form sodium oleyl sulfate and methoxyethanol. This reaction proceeds as follows: ##STR2##
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sodium methoxyethyl sulfate
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reactant
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reactant
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